molecular formula C₂₀H₁₃NO₅ B560659 5-Aminofluorescein CAS No. 27599-63-9

5-Aminofluorescein

Cat. No.: B560659
CAS No.: 27599-63-9
M. Wt: 347.32
InChI Key: QVNYARGEYTXDMK-UHFFFAOYSA-N
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Description

5-Aminofluorescein is a primary amino compound that is derived from fluorescein by substituting an amino group at the 5th position of the fluorescein molecule. It is known for its fluorescent properties and is used as a building block or intermediate for the synthesis of various fluorescent dyes . The compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminofluorescein can be synthesized through the reduction of 5-nitrofluorescein. The reduction process typically involves the use of reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to prevent the degradation of the fluorescein structure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Aminofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Aminofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminofluorescein is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various applications to detect and visualize molecules and structures. The molecular targets and pathways involved depend on the specific application and the molecules being labeled or detected .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution at the 5th position, which imparts distinct chemical and fluorescent properties compared to other derivatives. This makes it particularly useful in applications where specific labeling or detection is required .

Properties

IUPAC Name

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOEGTZDUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062979
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-34-9
Record name 5-Aminofluorescein
Source CAS Common Chemistry
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Record name 5-Aminofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
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Record name 5-Aminofluorescein
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Q & A

Q1: What is the molecular formula and weight of 5-Aminofluorescein?

A1: this compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol. []

Q2: How do different solvents affect the fluorescence properties of this compound derivatives?

A2: Studies have shown that this compound derivatives exhibit stronger fluorescence in protic solvents compared to aprotic solvents. []

Q3: What is the impact of pH on the fluorescence of this compound?

A3: this compound demonstrates pH-sensitive fluorescence, showing stronger fluorescence in alkaline environments. This property allows its use in pH-responsive applications, such as monitoring pH changes in biological systems. [, , ]

Q4: How is this compound utilized in developing pH-sensitive materials?

A4: this compound can be covalently linked to various materials, such as bioactive glass [] and titanium dioxide-chitosan hybrids [], through pH-sensitive linkers. This strategy allows the creation of materials that release this compound in response to specific pH changes, making them promising candidates for targeted drug delivery systems.

Q5: Can this compound be used to detect specific molecules?

A5: Yes, this compound-based sensors have been developed for detecting molecules like formaldehyde [] and copper ions []. These sensors exploit the changes in fluorescence intensity of this compound upon interaction with the target molecule, allowing for sensitive and selective detection.

Q6: What makes this compound suitable for creating ultrabright fluorescent particles?

A6: this compound can be incorporated into spherical polyelectrolyte brushes, creating ultrabright fluorescent particles. The high loading capacity, suitable density and distribution, and enhanced quantum yield of this compound within these brushes contribute to their exceptional brightness. These particles hold promise as signal amplification tools in bioimaging and sensing applications. []

Q7: How does this compound interact with proteins?

A7: this compound has been successfully conjugated to proteins like albumin [, ] and used to study protein interactions under high pressure. [, ] These studies reveal that pressure can influence the binding of this compound to its target protein, highlighting the importance of considering pressure effects in biological systems.

Q8: Can this compound be used to study cell membranes?

A8: Research shows that this compound conjugated to fatty acids can insert into the outer membranes of certain bacteria, such as Borrelia burgdorferi and Treponema pallidum. [] This observation suggests the potential of these probes for studying membrane permeability and dynamics in these organisms.

Q9: How does this compound contribute to understanding drug delivery mechanisms?

A9: Researchers have utilized this compound to label drug delivery systems like nanocrystals [] and track their fate in biological systems. This labeling strategy enables researchers to visualize the distribution and uptake of these delivery vehicles, providing valuable insights into drug delivery mechanisms and efficacy.

Q10: Does this compound interact with specific enzymes?

A10: Studies have shown that this compound derivatives can inhibit the activity of the FTO protein, an enzyme involved in regulating cellular RNA modifications. X-ray crystallography studies revealed the structural basis of this inhibition, highlighting the potential of this compound derivatives as tools for studying FTO function. []

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